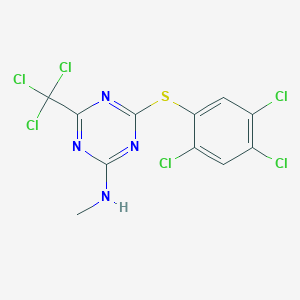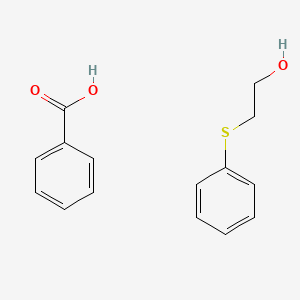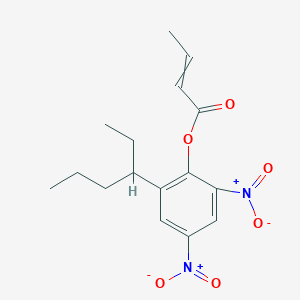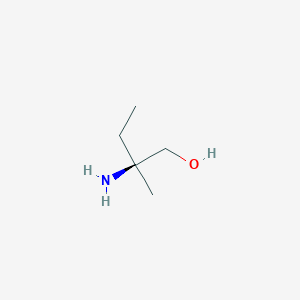
(2S)-2-Amino-2-methylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-2-methylbutan-1-ol: is an organic compound belonging to the class of amino alcohols. It features an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain. This compound is chiral, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. The (2S) designation indicates the specific stereochemistry of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Amino Alcohol Synthesis: One common method for synthesizing (2S)-2-Amino-2-methylbutan-1-ol involves the reaction of a suitable ketone with ammonia or an amine in the presence of a reducing agent. For example, the reduction of 2-acetyl-2-methylbutan-1-ol with ammonia can yield the desired amino alcohol.
Hydroamination: Another method involves the hydroamination of alkenes, where an alkene reacts with an amine in the presence of a catalyst to form the amino alcohol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2S)-2-Amino-2-methylbutan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in substitution reactions where the amino or hydroxyl group is replaced by other functional groups. For example, reacting with acyl chlorides can form amides or esters.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Acyl chlorides, alkyl halides.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Amides, esters.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (2S)-2-Amino-2-methylbutan-1-ol is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Studies: The compound is used in studies involving enzymes that catalyze reactions of amino alcohols, providing insights into enzyme mechanisms and functions.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological and metabolic disorders.
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of surfactants and emulsifiers.
Wirkmechanismus
The mechanism by which (2S)-2-Amino-2-methylbutan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. For example, it can act as a substrate for enzymes involved in amino alcohol metabolism, leading to the formation of biologically active compounds.
Vergleich Mit ähnlichen Verbindungen
(2S,3R)-1-Amino-2-Methylbutane-2,3-Diol: This compound is structurally similar but contains an additional hydroxyl group.
(2S)-2-Amino-3-methylbutan-1-ol: This compound differs by the position of the methyl group on the carbon chain.
Uniqueness:
Chirality: The specific stereochemistry of (2S)-2-Amino-2-methylbutan-1-ol gives it unique properties in terms of biological activity and reactivity.
Functional Groups: The presence of both amino and hydroxyl groups allows for diverse chemical reactions and applications in various fields.
Eigenschaften
CAS-Nummer |
22464-36-4 |
|---|---|
Molekularformel |
C5H13NO |
Molekulargewicht |
103.16 g/mol |
IUPAC-Name |
(2S)-2-amino-2-methylbutan-1-ol |
InChI |
InChI=1S/C5H13NO/c1-3-5(2,6)4-7/h7H,3-4,6H2,1-2H3/t5-/m0/s1 |
InChI-Schlüssel |
QHKGDMNPQAZMKD-YFKPBYRVSA-N |
Isomerische SMILES |
CC[C@@](C)(CO)N |
Kanonische SMILES |
CCC(C)(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B14698146.png)
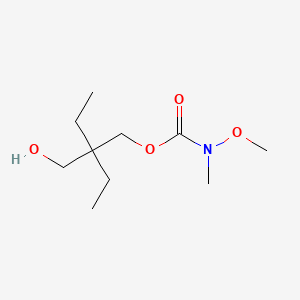
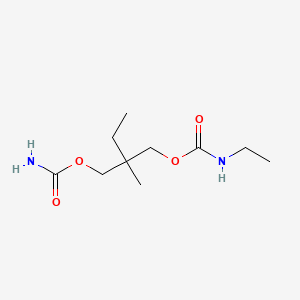
![Diethyl [1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14698168.png)
![4-Methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride](/img/structure/B14698177.png)
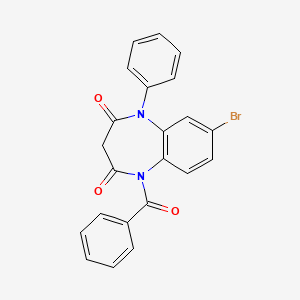
![1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14698184.png)

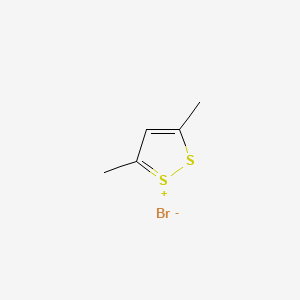
![Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester](/img/structure/B14698193.png)
![[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate](/img/structure/B14698194.png)
